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Introduction
SRT1720 is a specific small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine

dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a

variety of cellular processes, including stress resistance, metabolism, and aging. In the context

of cardiovascular disease, activation of SIRT1 by SRT1720 has demonstrated significant

therapeutic potential in various preclinical research models. These models have shown that

SRT1720 can ameliorate age-related endothelial dysfunction, reduce inflammation and

oxidative stress, inhibit cardiac hypertrophy and fibrosis, and protect against atherosclerosis.[3]

[4][5] This document provides detailed application notes and protocols for the use of SRT1720

in cardiovascular disease research, summarizing key quantitative data and outlining

experimental methodologies based on published studies.

Mechanism of Action
SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity.[1] This leads to the

deacetylation of numerous downstream targets, influencing several signaling pathways critical

in cardiovascular health. Key mechanisms include:

Endothelial Function Improvement: SRT1720 enhances the expression and activity of

endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), leading to

improved endothelium-dependent dilation.[6][7][8]
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Reduction of Oxidative Stress: It upregulates antioxidant enzymes while reducing the activity

of pro-oxidant enzymes like NADPH oxidase.[4][8]

Anti-inflammatory Effects: SRT1720 inhibits the pro-inflammatory NF-κB (nuclear factor-

kappa B) signaling pathway by promoting the deacetylation of the p65 subunit.[2][3][9] This

leads to a reduction in the expression of inflammatory cytokines such as TNF-α.[6][7]

Metabolic Regulation: SRT1720 improves mitochondrial function and biogenesis.[10][11][12]

Anti-hypertrophic and Anti-fibrotic Effects: In models of cardiac pressure overload, SRT1720

has been shown to attenuate cardiac hypertrophy and fibrosis, partly through the modulation

of TGF-β/Smad signaling.[5][13]

Data Summary
The following tables summarize the quantitative effects of SRT1720 observed in various

cardiovascular disease models.

Table 1: Effects of SRT1720 on Vascular Function and
Biomarkers in Aged Mice
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Parameter Model Treatment Result Reference

Endothelium-

Dependent

Dilation (EDD)

Old B6D2F1

Mice (29-32 mo)

100 mg/kg/day

SRT1720 for 4

weeks

Increased from

83±2% to 95±1%
[6][7]

Aortic SIRT1

Expression

Old B6D2F1

Mice (29-31 mo)

100 mg/kg/day

SRT1720 for 4

weeks

Increased by

~100%
[8]

Aortic

Superoxide

Production

Old B6D2F1

Mice

100 mg/kg/day

SRT1720 for 4

weeks

Normalized to

levels of young

mice

[6][7]

Aortic NF-κB

Activity (acetyl-

p65/total p65)

Old B6D2F1

Mice

100 mg/kg/day

SRT1720 for 4

weeks

Normalized to

levels of young

mice

[3][9]

Aortic TNF-α

Expression

Old B6D2F1

Mice

100 mg/kg/day

SRT1720 for 4

weeks

Decreased by

45%
[3][9]

Aortic COX-2

Protein

Expression

Old B6D2F1

Mice

100 mg/kg/day

SRT1720 for 4

weeks

Restored to

levels of young

mice

[3]

Table 2: Effects of SRT1720 in a Mouse Model of
Pressure-Overload Cardiac Hypertrophy
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Parameter Model Treatment Result Reference

Left Ventricular

Ejection Fraction

(LVEF)

C57BL/6 Mice

with Transverse

Aortic

Constriction

(TAC)

100 mg/kg/day

SRT1720

Significantly

improved

compared to

placebo

[5]

Left Ventricular

Mass

C57BL/6 Mice

with TAC

100 mg/kg/day

SRT1720

Significantly

reduced

compared to

placebo

[5]

Left Ventricular

Fibrosis

C57BL/6 Mice

with TAC

100 mg/kg/day

SRT1720

Significantly

reduced

compared to

placebo

[5]

Fetal Gene

Program (ß-

MHC, α-SKA,

ANP)

C57BL/6 Mice

with TAC

100 mg/kg/day

SRT1720

Normalized

expression levels
[5]

Phospho-Smad2

Expression

C57BL/6 Mice

with TAC

100 mg/kg/day

SRT1720

Normalized

expression levels
[5]

Table 3: Effects of SRT1720 on Atherosclerosis in
apoE-/- Mice
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Parameter Model Treatment Result Reference

Atherosclerotic

Lesion Size

apoE-/- Mice with

Angiotensin II

infusion

SRT1720

administration

Substantially

attenuated
[14]

NF-κB Activation

apoE-/- Mice with

Angiotensin II

infusion

SRT1720

administration
Inhibited [14]

STAT3 Activation

apoE-/- Mice with

Angiotensin II

infusion

SRT1720

administration
Inhibited [14]

Experimental Protocols
Protocol 1: In Vivo Administration of SRT1720 in a
Mouse Model of Vascular Aging
Objective: To assess the effect of SRT1720 on age-related endothelial dysfunction.

Animal Model: Young (4-9 months) and old (29-32 months) male B6D2F1 mice.[6]

SRT1720 Formulation and Administration:

Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) with 0.025% Tween 20.[4]

Suspend SRT1720 in the vehicle at a concentration that allows for a final dosage of 100

mg/kg body weight.

Administer SRT1720 or vehicle daily via oral gavage for 4 weeks.[6][8]

Assessment of Endothelial Function (Ex Vivo Wire Myography):

At the end of the treatment period, euthanize mice and carefully dissect the carotid arteries.

Mount arterial rings in a wire myograph chamber containing Krebs buffer, maintained at 37°C

and aerated with 95% O2, 5% CO2.
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Allow arteries to equilibrate and then pre-constrict with phenylephrine.

Generate cumulative concentration-response curves to acetylcholine to assess endothelium-

dependent dilation.

To investigate the role of specific pathways, incubate vessels with inhibitors such as L-NAME

(for nitric oxide synthase) or indomethacin (for cyclooxygenase) before assessing the

response to acetylcholine.

Protocol 2: Western Blotting for Protein Expression
Analysis
Objective: To determine the effect of SRT1720 on the expression of key proteins in

cardiovascular signaling pathways.

Sample Preparation:

Homogenize aortic tissue or cardiac tissue lysates in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Centrifuge the lysates at 14,000 g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA protein assay.

Gel Electrophoresis and Transfer:

Denature protein samples by boiling in Laemmli buffer.

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-SIRT1, anti-COX-2, anti-p65, anti-

acetyl-p65, anti-eNOS) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify band intensities using densitometry software and normalize to a loading control

(e.g., β-actin or GAPDH).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene
Expression Analysis
Objective: To measure the effect of SRT1720 on the mRNA levels of inflammatory and other

target genes.

RNA Extraction and cDNA Synthesis:

Isolate total RNA from tissues or cells using a commercial RNA extraction kit (e.g., RNeasy

kit).[15]

Assess RNA quality and quantity using a spectrophotometer.

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcription kit.

qPCR Reaction:

Prepare a reaction mixture containing cDNA, SYBR Green PCR Master Mix, and forward

and reverse primers for the gene of interest (e.g., TNF-α, IL-1β) and a housekeeping gene

(e.g., β-actin).[15]
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Perform the qPCR reaction in a real-time PCR machine using a standard cycling protocol

(e.g., 50°C for 2 min, 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C

for 1 min).[15]

Calculate the relative gene expression using the ΔΔCt method, normalizing to the

housekeeping gene.
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Caption: Mechanism of action of SRT1720 in cardiovascular disease models.
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Caption: General experimental workflow for in vivo studies with SRT1720.
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Caption: Key steps in the Western Blotting protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8084337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8084337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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